3-(3,4-Difluorophenyl)glutaric anhydride
Description
3-(3,4-Difluorophenyl)glutaric anhydride is a fluorinated derivative of glutaric anhydride, characterized by a 3,4-difluorophenyl substituent at the 3-position of the five-membered cyclic anhydride. This compound is of significant interest in medicinal and materials chemistry due to the electron-withdrawing nature of the fluorine atoms, which enhances electrophilicity and influences reactivity in nucleophilic reactions (e.g., esterifications, amide formations). Its structural features also contribute to unique solubility and stability profiles compared to non-fluorinated analogs .
Properties
Molecular Formula |
C11H8F2O3 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)oxane-2,6-dione |
InChI |
InChI=1S/C11H8F2O3/c12-8-2-1-6(3-9(8)13)7-4-10(14)16-11(15)5-7/h1-3,7H,4-5H2 |
InChI Key |
AOXCOULRYARAOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Glutaric Anhydride Derivatives
The following table summarizes key structural, physical, and functional differences between 3-(3,4-Difluorophenyl)glutaric anhydride and related compounds:
*Calculated based on molecular formula C₁₁H₇F₂O₃.
Key Findings:
Electronic Effects : The 3,4-difluorophenyl group introduces strong electron-withdrawing effects, making the anhydride more reactive toward nucleophiles (e.g., amines, alcohols) compared to alkyl-substituted analogs like 3-isobutylglutaric anhydride . This property is advantageous in synthesizing fluorinated drug intermediates, as seen in the development of MCHR1 antagonists .
Steric Considerations : The planar 3,4-difluorophenyl group imposes less steric hindrance than bulky substituents (e.g., tert-butyldimethylsilyloxy), enabling efficient ring-opening reactions in constrained environments .
Solubility and Stability : Fluorine atoms reduce solubility in polar solvents compared to unsubstituted glutaric anhydride but improve stability against hydrolysis, extending shelf life in storage .
Applications : Unlike glutaric anhydride derivatives used in polymer composites (e.g., glutarylated jute fibers ), this compound is more suited to pharmaceutical applications due to its bioactivity-enhancing fluorine atoms .
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